

t-Boc-Aminooxy-PEG7-methane: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *t*-Boc-Aminooxy-PEG7-methane

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **t-Boc-Aminooxy-PEG7-methane**. This versatile heterobifunctional linker is of significant interest in the fields of bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Identity and Properties

t-Boc-Aminooxy-PEG7-methane is a polyethylene glycol (PEG) derivative containing a tert-butyloxycarbonyl (Boc) protected aminooxy group at one end and a methane group at the other. The PEG7 chain enhances aqueous solubility and provides a flexible spacer arm. The Boc protecting group can be readily removed under mild acidic conditions to reveal a reactive aminooxy group, which can then form a stable oxime bond with an aldehyde or ketone.

A summary of its key chemical and physical properties is presented in the table below:

Property	Value
CAS Number	2055041-27-3
Molecular Formula	C20H41NO10
Molecular Weight	455.55 g/mol
Purity	Typically ≥95%
Appearance	Solid powder
Solubility	Soluble in Water, DMSO, DCM, and DMF.
Storage Conditions	Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C.

Chemical Structure

The chemical structure of **t-Boc-Aminooxy-PEG7-methane** consists of a terminal t-Boc protected aminooxy group, a seven-unit polyethylene glycol (PEG) spacer, and a terminal methane group.

Caption: Chemical structure of **t-Boc-Aminooxy-PEG7-methane**.

Applications in Research and Drug Development

The primary application of **t-Boc-Aminooxy-PEG7-methane** is as a bifunctional linker in the synthesis of more complex molecules, particularly in the field of drug development.

- **PROTACs:** This linker is widely used in the synthesis of PROTACs.^{[1][2][3]} PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.^{[1][2]} The PEG7 linker provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
- **Bioconjugation:** The aminooxy group, after deprotection, can be chemoselectively ligated to molecules containing aldehyde or ketone functionalities to form a stable oxime linkage. This is a common strategy for attaching PEG chains to proteins, peptides, or other biomolecules to improve their pharmacokinetic properties.

Experimental Protocols

The following are generalized protocols for the use of **t-Boc-Aminooxy-PEG7-methane** in a typical bioconjugation workflow. These should be optimized for specific applications.

Boc Deprotection of t-Boc-Aminooxy-PEG7-methane

This protocol describes the removal of the Boc protecting group to yield the free aminooxy functionality.

Materials:

- **t-Boc-Aminooxy-PEG7-methane**
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Dissolve **t-Boc-Aminooxy-PEG7-methane** in anhydrous DCM (e.g., 10 mL of DCM per 100 mg of the compound).
- Cool the solution to 0 °C using an ice bath.
- Slowly add TFA to the solution (typically 20-50% v/v).
- Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

- Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
- Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected Aminoxy-PEG7-methane.

Oxime Ligation with an Aldehyde- or Ketone-Containing Molecule

This protocol describes the conjugation of the deprotected Aminoxy-PEG7-methane to a target molecule containing a carbonyl group.

Materials:

- Deprotected Aminoxy-PEG7-methane
- Aldehyde- or ketone-containing target molecule
- Anhydrous solvent (e.g., DMSO, DMF, or a suitable buffer)
- Aniline (optional, as a catalyst)
- Standard laboratory glassware

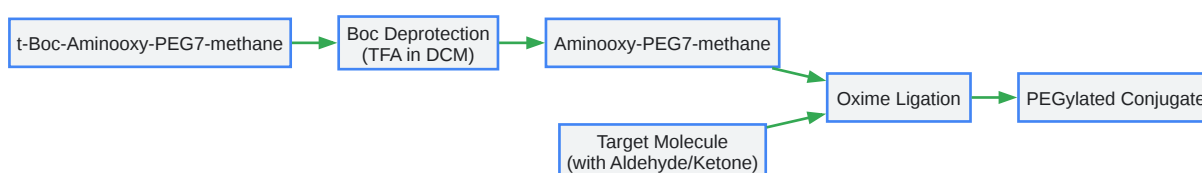
Procedure:

- Dissolve the deprotected Aminoxy-PEG7-methane and the target molecule in the chosen anhydrous solvent. A slight molar excess (1.1-1.5 equivalents) of the aminoxy-PEG linker is often used.
- If desired, add a catalytic amount of aniline to the reaction mixture.

- Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the carbonyl group.
- Monitor the reaction progress by an appropriate method (e.g., LC-MS, HPLC, or NMR).
- Upon completion, the reaction mixture can be purified using techniques such as flash column chromatography, preparative HPLC, or dialysis, depending on the properties of the final conjugate.

Logical Workflow Diagram

The following diagram illustrates a typical experimental workflow for the use of **t-Boc-Aminoxy-PEG7-methane** in bioconjugation.



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